molecular formula C27H38 B1587480 trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 84540-36-3

trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No. B1587480
CAS RN: 84540-36-3
M. Wt: 362.6 g/mol
InChI Key: JYNBIXBHAKVVBW-UHFFFAOYSA-N
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Description

The compound “trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl” seems to be a type of biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond .


Molecular Structure Analysis

The molecular structure of “trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl” would likely consist of two phenyl rings connected by a single bond, with butyl and pentylcyclohexyl groups attached to the 4th carbon of each phenyl ring .

Scientific Research Applications

High-Pressure Phase Studies

Research has shown that compounds similar to trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl exhibit interesting behavior under high pressure, which could be useful for understanding the physics of liquid crystals and developing materials with tailored properties. High-pressure microcomputer-assisted differential thermal analysis equipment has been used to explore the phase behavior of mesomorphic compounds, including those with cyclohexane derivatives, revealing pressure-induced or pressure-limited phases and changes in polymorphism (Rübesamen & Schneider, 1993).

Synthesis and Mesomorphic Properties

Another area of application involves the synthesis of derivatives and understanding their mesomorphic (liquid crystalline) properties. For instance, the synthesis of specific ethane derivatives and their behavior as additives in liquid crystal mixtures have been studied for their potential in creating photochemically stable liquid crystal displays with low viscosity and large negative dielectric anisotropy (Osman & Huynh-Ba, 1983).

Advanced Material Applications

Further research into compounds with cyclohexyl groups focuses on their potential applications in advanced materials, such as in the development of novel liquid crystal phases for use in display technologies or as materials with specific optical properties. For example, carborane-containing liquid crystals have been compared with hydrocarbon analogues to assess their mesogenic properties, potentially offering new ways to control the smectic phases in liquid crystal mixtures (Czupryński, 1999).

Electrocyclization and Chain Cleavage

The thermal-induced transformations of poly(phenylacetylene) have been investigated, showcasing the formation of cis-trans isomerization and cyclohexadiene units along the polymer backbone. This research could provide insights into the manipulation of polymer structures for creating materials with specific electronic or mechanical properties (Percec & Rudick, 2005).

properties

IUPAC Name

1-butyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h10-11,14-15,18-21,23,25H,3-9,12-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBIXBHAKVVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004822
Record name 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

CAS RN

84540-36-3
Record name trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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